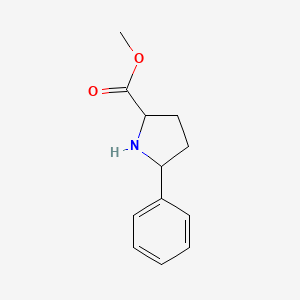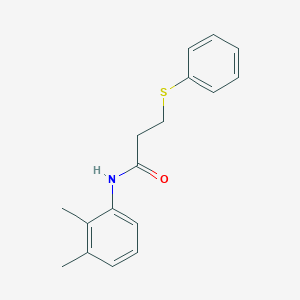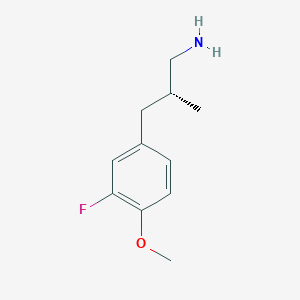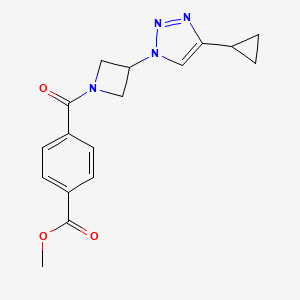
Methyl 5-phenylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-phenylpyrrolidine-2-carboxylate” is a chemical compound that belongs to the class of pyrrolidines . It has a molecular weight of 205.25 g/mol . The compound is known to exist in different stereoisomers, such as (2R,5S)-5-phenylpyrrolidine-2-carboxylate and (2S,5S)-5-phenylpyrrolidine-2-carboxylate .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through [3 + 2] dipolar cycloaddition of vinyl ketones and azomethine ylides . This process is known to proceed smoothly under mild conditions, providing moderate to high yields of the products .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring attached to a phenyl group and a carboxylate group . The InChI code for the compound is 1S/C12H15NO2 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Methyl 5-phenylpyrrolidine-2-carboxylate has been explored in various chemical syntheses. For instance, it has been used in the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, where it underwent a series of transformations to yield carboxamides with good overall yields and high purity (Črček et al., 2012). Additionally, its derivatives have been involved in the synthesis of N-alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate, demonstrating its utility in organic fluorine chemistry and the generation of β-fluoropyrrole derivatives (Kim et al., 2007).
Catalysis and Enantiocontrol
This compound derivatives have shown significant roles in catalysis. For instance, a study demonstrated the use of a chiral diamine ligand derived from this compound for copper(II)-catalyzed Henry reactions, achieving excellent yields and enantiocontrol (Scharnagel et al., 2014). This highlights its potential in asymmetric synthesis and catalysis.
Spectroscopic Analysis
Spectroscopic studies have also been conducted on derivatives of this compound. One such study focused on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, where various spectroscopic techniques were employed for characterization and theoretical calculations, highlighting its electronic and structural properties (Devi et al., 2018).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for potential therapeutic applications. For example, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a derivative, was studied as a potential anti-HIV agent, demonstrating its relevance in medicinal chemistry (Tamazyan et al., 2007).
Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial activity. A study synthesized polysubstituted derivatives and tested their efficacy against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Nural et al., 2018).
Safety and Hazards
“Methyl 5-phenylpyrrolidine-2-carboxylate” is associated with certain hazards. It has been classified under GHS07, indicating that it can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . Precautionary measures such as avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area are recommended .
Propiedades
IUPAC Name |
methyl 5-phenylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTYXWQEMLQCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433800.png)


![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2433805.png)
![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B2433808.png)
![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2433809.png)


![Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B2433812.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433813.png)

![2-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B2433819.png)